molecular formula C18H17N3O3 B6108145 2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B6108145
M. Wt: 323.3 g/mol
InChI Key: OTHHAVRWGWWRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic chemical compound featuring a complex molecular architecture designed for advanced research applications. Its structure incorporates a benzochromen-one core, a scaffold observed in various biologically active molecules , fused with a 2-aminopyrimidine ring. The aminopyrimidine group is a common pharmacophore known to facilitate binding to enzymatic active sites, particularly in kinase and other protein families . The specific research applications and mechanistic action of this compound are not fully established and constitute an area of active investigation. Researchers may explore its potential as a modulator of various biological pathways. The presence of both hydrogen bond donor and acceptor groups, along with a planar aromatic system, suggests potential for protein-ligand interaction studies. This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary experiments to determine the compound's suitability for their specific scientific objectives.

Properties

IUPAC Name

2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-9-15(22)13(14-6-7-20-18(19)21-14)8-12-10-4-2-3-5-11(10)17(23)24-16(9)12/h6-8,22H,2-5H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHHAVRWGWWRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1O)C3=NC(=NC=C3)N)C4=C(CCCC4)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

    Formation of Benzylidene Acetones: The initial step involves the condensation of appropriate aldehydes with acetones to form benzylidene acetones.

    Cyclization and Aromatization: The benzylidene acetones undergo cyclization and aromatization to form the core benzo[c]chromenone structure.

    Introduction of Aminopyrimidine Moiety: The aminopyrimidine group is introduced through a series of reactions involving ammonium thiocyanates and suitable amines.

    Final Modifications: The final steps involve methylation, oxidation, and other modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the benzo[c]chromenone structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds highlights key differences in substituents, scaffold rigidity, and physicochemical properties:

Compound Name / Core Scaffold Substituents / Modifications Key Distinguishing Features Inferred Properties References
3-Hydroxy-4-[(4-methylpiperazinyl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one Piperazinylmethyl group at position 4 Basic piperazine substituent enhances solubility via protonation. Improved aqueous solubility; potential for cationic interactions.
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thieno[3,4-d]pyrimidinone linked to coumarin via thiazolidinone Sulfur-containing thiazolidinone and thienopyrimidine moieties. Increased lipophilicity; potential redox activity.
4-(2-Chlorophenyl)-8-(2-chlorobenzylidene)-tetrahydrochromene derivatives Chlorophenyl and benzylidene groups Electronegative chlorine atoms enhance electronic polarization. Higher metabolic stability; possible halogen bonding.
6-(Thiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one Thiazolo-isoxazole fused ring Dual heterocyclic systems with nitrogen and oxygen. Enhanced rigidity; potential for kinase inhibition.
4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-tetrahydropyrimidin-2-one Chlorophenyl and thienylcarbonyl groups Trifluoromethyl and thienyl groups introduce steric bulk. Altered binding pocket compatibility; increased steric hindrance.

Key Observations

Scaffold Rigidity: The benzo[c]chromenone core in the target compound provides greater conformational rigidity compared to monocyclic pyrimidinones (e.g., tetrahydropyrimidin-2-one in ), which may improve target selectivity but reduce metabolic flexibility.

Substituent Effects: The 2-aminopyrimidine group offers hydrogen-bond donor/acceptor sites absent in piperazinylmethyl analogs (e.g., ), making it suitable for interactions with ATP-binding pockets. Methyl and hydroxyl groups at positions 3 and 4 modulate electronic effects and solubility, contrasting with halogenated derivatives (e.g., ) that prioritize hydrophobic interactions.

Heterocyclic Diversity: Thieno-, thiazolo-, and isoxazole-containing analogs () introduce sulfur or nitrogen-rich systems, which may confer unique redox or metal-chelating properties but increase synthetic complexity.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely employs methodologies similar to microwave-assisted routes described for thienopyrimidinones (e.g., ), though regioselective functionalization of the benzo[c]chromenone core may require tailored conditions.
  • Druglikeness: Compared to perchlorate salts of pyrimidinones (), the neutral, non-ionic nature of the target compound may improve membrane permeability.

Biological Activity

The compound 2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a derivative of the benzo[c]chromen scaffold, which has garnered attention due to its potential therapeutic applications. This article aims to summarize the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC(=O)OC2=C(C(=C(C=C12)C3=NC(=NC=C3)N)O)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Protein Kinases Inhibition : The compound has been shown to inhibit specific protein kinases, disrupting cellular signaling pathways that are critical for cancer cell proliferation. This inhibition leads to the induction of apoptosis in cancer cells.
  • Phosphodiesterase (PDE) Inhibition : It has been evaluated for its potential as a phosphodiesterase inhibitor. For example, related compounds have demonstrated significant inhibitory effects on PDE2 with an IC50 value of approximately 3.67 μM .

Anticancer Activity

Research indicates that derivatives of the benzo[c]chromen scaffold exhibit promising anticancer properties. The mechanism involves:

  • Induction of Apoptosis : The compound promotes programmed cell death in various cancer cell lines by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It can induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects:

  • Neuroprotection Against Oxidative Stress : Studies have shown that it can protect neuronal cells (e.g., HT-22 cells) from cytotoxicity induced by oxidative stress agents like corticosterone .
  • Enhancement of Neuronal Viability : The compound has been reported to significantly increase cell viability in a dose-dependent manner in neurotoxic environments .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Study on PDE Inhibition : A study evaluated various derivatives for their PDE inhibitory activities and found that modifications in the alkyl groups significantly affected their potency. For instance, certain alkane substitutions enhanced the inhibitory activity against PDEs .
  • In Vitro Cell Assays : In vitro assays demonstrated that compounds similar to this compound could effectively protect neuronal cells from damage caused by stressors like corticosterone .

Q & A

Q. What are the primary synthetic routes for preparing 2-(2-aminopyrimidin-4-yl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and what analytical methods validate its purity?

Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic coupling. A plausible route includes:

Pyrimidine Core Formation : Condensation of 2-aminopyrimidine derivatives with ketones or aldehydes under acidic conditions (e.g., HCl/ethanol) to introduce the aminopyrimidinyl moiety .

Chromenone Assembly : Cyclization of substituted dihydroxyacetophenones with cyclic ketones (e.g., cyclohexanone derivatives) via acid-catalyzed intramolecular esterification .

Coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to link the pyrimidine and chromenone subunits .

Q. Validation Methods :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural Confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl at C4, hydroxyl at C3) .
    • HRMS : Exact mass determination (e.g., calculated for C20H20N4O3\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_3: 376.1535; observed: 376.1538) .

Q. What are the reported biological activities of structurally analogous compounds, and how do they inform hypotheses about this compound’s mechanism of action?

Methodological Answer: Analogous pyrimidine-chromenone hybrids exhibit:

  • Antimicrobial Activity : Inhibition of bacterial DNA gyrase (e.g., MIC = 2–8 µg/mL against S. aureus) via pyrimidine ring intercalation .
  • Anticancer Activity : Caspase-3 activation in breast cancer cells (IC50_{50} = 1.5–3.0 µM) linked to chromenone’s ROS generation .

Hypothesis for Target Compound :
The hydroxyl group at C3 may enhance hydrogen bonding with target enzymes (e.g., topoisomerase II), while the tetrahydrobenzo ring could improve membrane permeability. Preliminary assays should prioritize kinase inhibition (e.g., EGFR, VEGFR2) and apoptosis markers .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved in preclinical studies?

Methodological Answer: Contradictions often arise from:

  • Solubility Variability : pH-dependent ionization of the hydroxyl group (e.g., logP = 2.1 at pH 7.4 vs. 1.8 at pH 2.0) .
  • Bioavailability Limits : Low intestinal absorption due to high molecular weight (>400 Da) and rigid structure.

Q. Resolution Strategies :

  • Prodrug Design : Acetylation of the C3 hydroxyl to improve lipophilicity (e.g., logP increase by 0.5 units) .
  • Nanocarriers : Encapsulation in PLGA nanoparticles (size: 150–200 nm) to enhance plasma half-life .

Q. What computational and experimental approaches are optimal for elucidating structure-activity relationships (SAR) of this compound?

Methodological Answer: Computational :

  • Molecular Docking : AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys745 (hydrogen bonding with pyrimidine-NH2_2) .
  • QSAR Modeling : Use Hammett constants (σ) for substituents to predict electronic effects on activity .

Q. Experimental :

  • Analog Synthesis : Vary substituents (e.g., replace C4 methyl with ethyl or halogen) and assay cytotoxicity (MTT) and kinase inhibition (IC50_{50}) .

Q. Example SAR Findings :

Substituent ModificationBiological Impact
C4 Methyl → Ethyl20% ↑ cytotoxicity (MCF-7)
C3 Hydroxyl → Methoxy50% ↓ solubility
Pyrimidine-NH2_2 → NO2_2Loss of kinase binding

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer: Discrepancies may stem from:

  • Solvent Effects : 1H^1H NMR shifts vary in DMSO-d6_6 vs. CDCl3_3 (e.g., hydroxyl proton at δ 9.8 vs. 10.2) .
  • Tautomerism : Pyrimidine ring prototropy (e.g., amino vs. imino forms) alters peak splitting .

Q. Resolution Protocol :

Standardized Conditions : Acquire spectra in DMSO-d6_6 at 25°C with TMS reference.

2D NMR : HSQC and HMBC to assign ambiguous signals (e.g., chromenone carbonyl at δ 172.5 ppm in 13C^{13}C) .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer: Degradation Pathways :

  • Hydroxyl Oxidation : Catalyzed by CYP3A4, forming a quinone intermediate .
  • Hydrolysis : Chromenone lactone ring opening at pH > 8.0 .

Q. Stabilization Methods :

  • Lyophilization : Store as lyophilized powder (≤ -20°C, argon atmosphere) .
  • Buffered Formulations : Use citrate buffer (pH 5.0) to minimize hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.